molecular formula C24H28CuN12O4+2 B1215567 Bchhcu CAS No. 70586-71-9

Bchhcu

Cat. No.: B1215567
CAS No.: 70586-71-9
M. Wt: 612.1 g/mol
InChI Key: DTLBUZPOJVRBHU-UHFFFAOYSA-N
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Description

Bchhcu, also known as bis(cyclo(histidylhistidine))copper(II) complex, is a coordination compound that has gained attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of copper(II) ions coordinated with histidylhistidine ligands, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclo(histidylhistidine))copper(II) complex typically involves the reaction of copper(II) salts with histidylhistidine ligands under controlled conditions. One common method involves dissolving copper(II) sulfate in water and adding histidylhistidine ligands to the solution. The reaction mixture is then stirred at room temperature for several hours to allow the formation of the complex. The resulting product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of bis(cyclo(histidylhistidine))copper(II) complex can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The purified complex is then dried and packaged for further use.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclo(histidylhistidine))copper(II) complex undergoes various chemical reactions, including:

    Oxidation: The copper(II) center can undergo oxidation reactions, leading to the formation of higher oxidation state species.

    Reduction: The complex can be reduced to copper(I) species under appropriate conditions.

    Substitution: Ligand exchange reactions can occur, where the histidylhistidine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or ascorbic acid are typically employed.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and adjusting the pH of the solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) species, while reduction can yield copper(I) complexes. Substitution reactions result in new coordination complexes with different ligands.

Scientific Research Applications

Bis(cyclo(histidylhistidine))copper(II) complex has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential role in mimicking metalloenzymes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.

Mechanism of Action

The mechanism of action of bis(cyclo(histidylhistidine))copper(II) complex involves its ability to interact with various molecular targets. The copper(II) center can participate in redox reactions, facilitating electron transfer processes. The histidylhistidine ligands provide stability to the complex and can interact with biological molecules, influencing their activity. The complex can also generate reactive oxygen species, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Bis(histidylhistidine)nickel(II) complex
  • Bis(histidylhistidine)zinc(II) complex
  • Bis(histidylhistidine)cobalt(II) complex

Uniqueness

Bis(cyclo(histidylhistidine))copper(II) complex is unique due to the specific coordination environment provided by the histidylhistidine ligands and the redox-active copper(II) center. This combination imparts distinct chemical and biological properties to the complex, making it a valuable compound for various applications.

Properties

IUPAC Name

copper;3,6-bis(1H-imidazol-5-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H14N6O2.Cu/c2*19-11-9(1-7-3-13-5-15-7)17-12(20)10(18-11)2-8-4-14-6-16-8;/h2*3-6,9-10H,1-2H2,(H,13,15)(H,14,16)(H,17,20)(H,18,19);/q;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBUZPOJVRBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3.C1=C(NC=N1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28CuN12O4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70586-71-9
Record name Bis(cyclo(histidylhistidine))copper(II) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070586719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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